杜鹃醇

描述

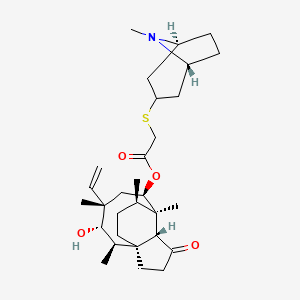

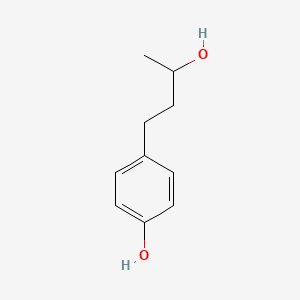

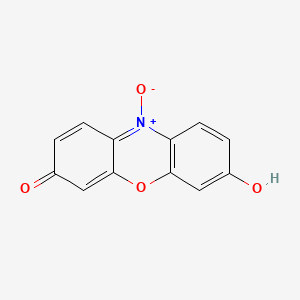

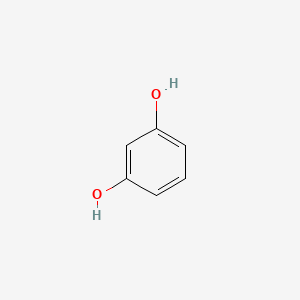

Rhododendrol, also known as 4-[(3R)-3-hydroxybutyl]phenol, is an organic compound with the formula C10H14O2 . It is a naturally occurring ingredient present in many plants, such as the Rhododendron . The phenolic compound was first developed in 2010 as a tyrosinase inhibitor for skin-lightening cosmetics .

Synthesis Analysis

Rhododendrol can be synthesized in several ways. One method involves six steps from benzaldehyde, with key reactions including aldol condensation and trichloroacetimidate glycosylation . Another approach uses W110A Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (W110A TeSADH), an (S)-specific mutant of TeSADH .Molecular Structure Analysis

Rhododendrol has a para-substituted structure and one chiral center . Its molecular formula is C10H14O2 .Chemical Reactions Analysis

Rhododendrol can react with thiols (R-SH) to form R-SH adducts . It was also found that rhododendrol was reduced to hydroxyl-rhododendrol in human liver microsomes and cytosol .Physical And Chemical Properties Analysis

Rhododendrol is a white solid powder with a density of 1.1±0.1 g/cm3 . It has a melting point of 68-71 °C and a boiling point of 315.4±17.0 °C at 760 mmHg .科学研究应用

杜鹃醇和白癜风引起的脱色病的发病机制比较

- 杜鹃醇引起的脱色病:杜鹃醇是一种用作美白成分的物质,据报道会诱发脱色病,称为杜鹃醇诱发的脱色病 (RIL)。一项研究比较了 RIL 与白癜风的发病机制,深入了解了它们不同的机制。 (Tsutsumi 等人,2019 年)

黑素细胞细胞毒性和羟基自由基

- 羟基自由基和黑素细胞细胞毒性:研究表明,杜鹃醇可以被酪氨酸酶转化为羟基杜鹃醇,对黑素细胞具有细胞毒性。该研究探讨了羟基自由基生成与杜鹃醇诱导的黑素细胞细胞毒性之间的关系,突出了氧化应激在此过程中的作用。 (Gabe 等人,2018 年)

杜鹃醇诱发的脱色病中的 T 细胞反应

- 杜鹃醇诱发的脱色病的自身免疫方面:一项研究检验了杜鹃醇诱发的脱色病可能是自身免疫性疾病的假设,检查了受此病症影响的患者对酪氨酸酶衍生的自身肽的 T 细胞反应。 (Takagi 等人,2015 年)

临床发现和治疗方法

- 杜鹃醇诱发的脱色病的治疗和管理:本研究调查了杜鹃醇诱发的脱色病的各种治疗方法,评估了不同治疗方法(如紫外线疗法和口服维生素 D3)的疗效。它还提供了有关使用自晒黑剂和美白剂的指导。 (Matsunaga 等人,2021 年)

谷胱甘肽在黑素细胞存活中的作用

- 谷胱甘肽在黑素细胞在接触杜鹃醇后存活中的作用:这项研究发现,黑素细胞在接触杜鹃醇后的存活在很大程度上取决于细胞谷胱甘肽的水平。提高谷胱甘肽水平可能有助于重新着色并预防脱色病。 (Kondo 等人,2016 年)

杜鹃醇诱发的脱色病病例的临床分析

- 脱色病病例的流行病学分析:一项分析 149 例杜鹃醇诱发的脱色病病例的研究提供了对影响色素沉着和重新色素沉着的患者特异性因素以及寻常型白癜风发展的见解。 (Yoshikawa 等人,2017 年)

脱色病病例的免疫组化分析

- 杜鹃醇诱发的脱色病加重病例的致病机制:一项免疫组化研究比较了 RD 诱发的脱色病的改善和加重病例,检查了某些酶和蛋白质的表达,以了解加重病例的致病机制。 (Yasuda 等人,2020 年)

作用机制

Target of Action

The primary target of Rhododendrol is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes .

Mode of Action

Rhododendrol interacts with tyrosinase and competes with tyrosine for hydroxylation . This interaction interferes with melanin synthesis, leading to a reduction in melanin production . In addition, Rhododendrol is metabolized via tyrosinase-catalyzed oxidation .

Biochemical Pathways

The interaction of Rhododendrol with tyrosinase affects the melanogenesis pathway . Specifically, Rhododendrol inhibits the conversion of tyrosine to melanin, thereby reducing melanin production . This results in a lightening effect on the skin.

Result of Action

The primary result of Rhododendrol’s action is a reduction in melanin production, leading to skin lightening . In some cases, rhododendrol has been associated with skin depigmentation, a condition known as rhododendrol-induced leukoderma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rhododendrol. For instance, altitude-related environmental factors can shape the phenotypic characteristics and chemical profile of Rhododendron, the plant from which Rhododendrol is derived . .

安全和危害

未来方向

Understanding the pathophysiology of rhododendrol-induced leukoderma helps not only elucidate the mechanisms of non-segmental vitiligo onset and progression, but also suggests prevention and treatment . Several agents have potential as novel treatments, based on the mechanism underlying RD development .

属性

IUPAC Name |

4-(3-hydroxybutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867834 | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxybutyl)phenol | |

CAS RN |

69617-84-1 | |

| Record name | 4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69617-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069617841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-hydroxyphenyl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QWN45UL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)